molecular formula C12H22 B14706599 dodeca-4,8-diene CAS No. 24373-92-0

dodeca-4,8-diene

Cat. No.: B14706599
CAS No.: 24373-92-0
M. Wt: 166.30 g/mol
InChI Key: LOSVNBNMFDTZID-UHFFFAOYSA-N
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Description

Dodeca-4,8-diene is an organic compound characterized by its unique structure, which includes two double bonds located at the 4th and 8th positions of a twelve-carbon chain. This compound is part of the alkylamide family, known for their bioactive properties and presence in various natural sources .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dodeca-4,8-diene typically involves the use of organic synthesis techniques. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes are often employed in the hydrogenation or dehydrogenation steps to control the formation of the double bonds at specific positions .

Chemical Reactions Analysis

Types of Reactions

Dodeca-4,8-diene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon.

    Halogenating Agents: Bromine, chlorine.

Major Products Formed

    Epoxides and Diols: From oxidation reactions.

    Saturated Hydrocarbons: From reduction reactions.

    Halogenated Derivatives: From substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Undeca-2Z,4E-diene-8,10-diynoic acid isobutylamide
  • Dodeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide
  • Undeca-2E,4Z-diene-8,10-diynoic acid 2-methylbutylamide

Uniqueness

Dodeca-4,8-diene is unique due to its specific double bond positions, which confer distinct chemical reactivity and biological activity compared to other similar compounds. Its ability to undergo various chemical reactions and its bioactive properties make it a valuable compound in both research and industrial applications .

Properties

CAS No.

24373-92-0

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

dodeca-4,8-diene

InChI

InChI=1S/C12H22/c1-3-5-7-9-11-12-10-8-6-4-2/h7-10H,3-6,11-12H2,1-2H3

InChI Key

LOSVNBNMFDTZID-UHFFFAOYSA-N

Canonical SMILES

CCCC=CCCC=CCCC

Origin of Product

United States

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